molecular formula C3H7O6P B1238378 L-Phospholactate CAS No. 28238-07-5

L-Phospholactate

Cat. No. B1238378
CAS RN: 28238-07-5
M. Wt: 170.06 g/mol
InChI Key: CSZRNWHGZPKNKY-REOHCLBHSA-N
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Description

L-Phospholactate is a small molecule that belongs to the class of organic compounds known as monoalkyl phosphates . These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain .


Synthesis Analysis

The synthesis of L-Phospholactate involves enzymes like Phosphoglycolate phosphatase, which is responsible for catalyzing the conversion of 2-phosphoglycolate into glycolate . Pyruvate kinase also catalyzes a variety of side reactions, including the decarboxylation of oxalacetate, the enolization of pyruvate, and an ATP- and bicarbonate-dependent reaction .


Molecular Structure Analysis

The molecular formula of L-Phospholactate is C3H7O6P . It has an average mass of 170.058 Da and a monoisotopic mass of 169.998032 Da . The structure of L-Phospholactate has been studied using X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of L-Phospholactate include its molecular formula (C3H7O6P), average mass (170.058 Da), and monoisotopic mass (169.998032 Da) .

Scientific Research Applications

Stereoselective Interactions with Enzymes

L-Phospholactate has been studied for its interactions with various enzymes, especially those involved in metabolic pathways. For instance, Nowak and Mildvan (1970) synthesized optically pure isomers of 2-phospholactate and examined their interactions with enzymes like pyruvate kinase and enolase. They found significant differences in affinity and structural interactions between the D and L isomers of phospholactate with these enzymes, suggesting stereospecificity in these interactions (Nowak & Mildvan, 1970).

Enzymatic Kinetic Studies

In another study, Miziorko, Nowak, and Mildvan (1974) purified spinach leaf phosphoenolpyruvate carboxylase and conducted kinetic studies using analogs like L-Phospholactate. They observed that L-Phospholactate is a potent competitive inhibitor of this enzyme, suggesting its potential in biochemical research related to enzyme inhibition and kinetics (Miziorko, Nowak, & Mildvan, 1974).

Biomedical Imaging Applications

Shchepin et al. (2014) reported the synthetic protocol for the preparation of 1-13C-phospholactate-d2, which can be used in biomedical imaging. They achieved a significant NMR signal enhancement in water, indicating the potential of L-Phospholactate derivatives as contrast agents in molecular imaging (Shchepin et al., 2014).

Metabolic and Cellular Functions

Kameshita et al. (1977) explored how DL-Phospholactate affects the desensitization of phosphoenolpyruvate carboxylase to multiple effectors. They found that the enzyme modified in the presence of DL-Phospholactate is completely desensitized to certain allosteric activators, hinting at its role in modulating enzyme sensitivity (Kameshita et al., 1977).

Impact on Molecular Pathways

The role of L-Phospholactate in molecular pathways is further elucidated by studies like that of Zhang et al. (2022), who reported on a phosphonate natural product's biosynthetic pathway involving phospholactate. This study provides insights into the metabolic pathways involving phospholactate and their significance in the biosynthesis of certain compounds (Zhang et al., 2022).

Biochemical Properties and Applications

Larsen et al. (1997) studied the ligand-induced domain movement in pyruvate kinase and its structure with L-Phospholactate. Such studies are crucial for understanding the biochemical properties of L-Phospholactate and its applications in protein structure and function research (Larsen et al., 1997).

properties

IUPAC Name

(2S)-2-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c1-2(3(4)5)9-10(6,7)8/h2H,1H3,(H,4,5)(H2,6,7,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZRNWHGZPKNKY-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416117
Record name L-PHOSPHOLACTATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phospholactate

CAS RN

28238-07-5
Record name L-PHOSPHOLACTATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
HM Miziorko, T Nowak, AS Mildvan - Archives of Biochemistry and …, 1974 - Elsevier
… Three analogs of phosphoenolpytuvate, L-phospholactate, … The inhibitor constant (K,) of L-phospholactate … and COP bridge oxygen of L-phospholactate with the enzyme metal complex. …
Number of citations: 90 www.sciencedirect.com
T Nowak, AS Mildvan - Journal of Biological Chemistry, 1970 - ASBMB
… (ε t = 2.2), but differs from that of l-phospholactate (ε t = 3.8), … (ε t = 8.4), and l-phospholactate (ε t = 5.8) because of structural … since it is preferentially inhibited by l-phospholactate (K i = 28 …
Number of citations: 63 www.jbc.org
T Nowak, AS Mildvan - Biochemistry, 1972 - ACS Publications
… enzyme-bound Mn to the methyl protons of L-phospholactate (5.4 A), o-phospholactate (6.6 … zyme-bound Mn2+ and the methyl group of L-phospholactate to 6.7 A, but has little effect on …
Number of citations: 125 pubs.acs.org
T Nowak, AS Mildvan - Biochemistry, 1972 - ACS Publications
… The enzyme alone or in the presence of Mg2+ elicits a stereoselective dipolar effect on the relaxation rates of the methyl protons of L-phospholactate to a much greater extent than on D-…
Number of citations: 45 pubs.acs.org
K IZUI, Y MATSUDA, I KAMESHITA… - The Journal of …, 1983 - academic.oup.com
… The Ki value for L-phospholactate (0.30 ITIM) was almost equal to the Km value for PEP (0.25 min), whereas that for D-phospholactate (0.89 ITIM) was about 3-fold larger than the Km …
Number of citations: 36 academic.oup.com
TM Larsen, MM Benning, GE Wesenberg… - Archives of biochemistry …, 1997 - Elsevier
The structure of rabbit muscle pyruvate kinase crystallized as a complex with Mg 2+ , K + , andl-phospholactate (lP-lactate) has been solved and refined to 2.7 Å resolution. The crystals, …
Number of citations: 99 www.sciencedirect.com
MH O'Leary, E Diaz - Journal of Biological Chemistry, 1982 - Elsevier
… L-Phospholactate, an excellent competitive inhibitor of Penolpyruvate carboxylase (K, = 1.1 … , 0.155 mM L-phospholactate reduces the rate of inactivation of the enzyme by a factor of 15. …
Number of citations: 18 www.sciencedirect.com
T Nowak, AS Mildvan, GL Kenyon - Biochemistry, 1973 - ACS Publications
… The proton nmr spectra of the three saturated analogs, d- and L-phospholactate (I, II) and phosphoglycolate (III), have previously been described (Nowak and Mildvan, 1972a,b). The …
Number of citations: 108 pubs.acs.org
E Díaz - 1988 - elibrary.ru
… The inactivation is reduced in the presence of L-phospholactate, epoxymaleate, LDH with NADH, high concentration of BrPEP, or low concentration of bicarbonate. Oxygen-18 is …
Number of citations: 0 elibrary.ru
T Nowak - Journal of Biological Chemistry, 1978 - Elsevier
… L-Phospholactate is a poor competitive inhibitor of pyruvate kinase and interacts in a different manner than does P-enolpyruvate. This is verified from PRR results (13). Oxalate was …
Number of citations: 22 www.sciencedirect.com

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